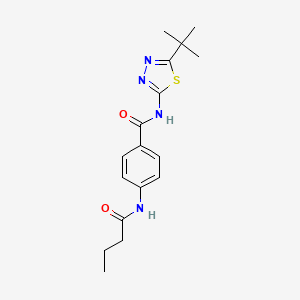
4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a butanoylamino group and a 5-tert-butyl-1,3,4-thiadiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Coupling with benzamide: The thiadiazole derivative is then coupled with a benzamide derivative using coupling reagents such as carbodiimides.
Attachment of the butanoylamino group: The final step involves the acylation of the amino group with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide
- 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
- [5-tert-Butyl-1,3,4-thiadiazol-2-yl]methylcarbamicchloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N4O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H22N4O2S/c1-5-6-13(22)18-12-9-7-11(8-10-12)14(23)19-16-21-20-15(24-16)17(2,3)4/h7-10H,5-6H2,1-4H3,(H,18,22)(H,19,21,23) |
InChI Key |
QLZDIHLLLKFDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11170196.png)
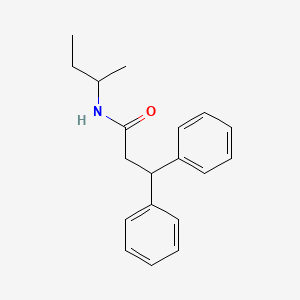
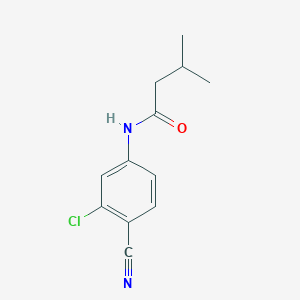
![3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide](/img/structure/B11170213.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(benzylsulfonyl)propanamide](/img/structure/B11170219.png)
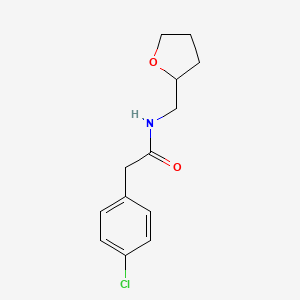
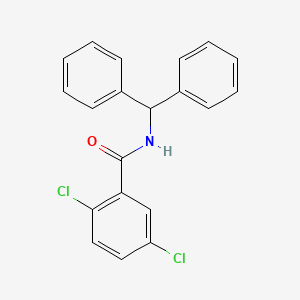
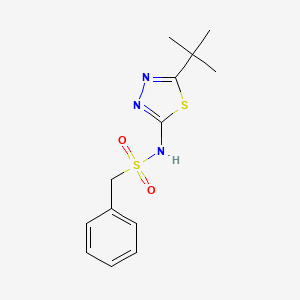
![N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11170258.png)

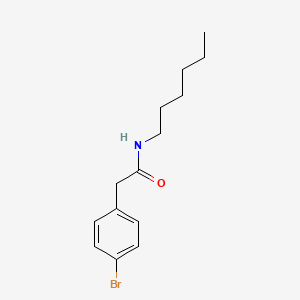
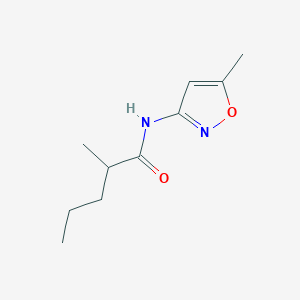
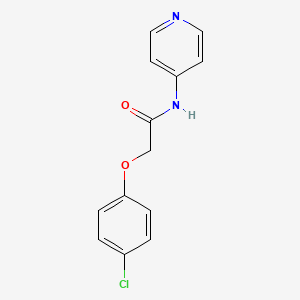
![2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B11170279.png)
